molecular formula C15H13N3O6S2 B15006266 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-4,5-dimethoxybenzoic acid

2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-4,5-dimethoxybenzoic acid

Cat. No.: B15006266
M. Wt: 395.4 g/mol
InChI Key: QJZSQKBHMOJUDH-UHFFFAOYSA-N
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Description

2-(2,1,3-Benzothiadiazole-4-sulfonamido)-4,5-dimethoxybenzoic acid is a complex organic compound that features a benzothiadiazole moiety fused with a sulfonamido group and a dimethoxybenzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,1,3-benzothiadiazole-4-sulfonamido)-4,5-dimethoxybenzoic acid typically involves the reaction of 2,1,3-benzothiadiazole with sulfonamide and subsequent coupling with 4,5-dimethoxybenzoic acid. The reaction conditions often require the use of thionyl chloride in pyridine to facilitate the formation of the benzothiadiazole ring . The overall yield and purity of the compound can be optimized by controlling the reaction temperature and time.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,1,3-Benzothiadiazole-4-sulfonamido)-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used under acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms onto the benzothiadiazole ring.

Scientific Research Applications

2-(2,1,3-Benzothiadiazole-4-sulfonamido)-4,5-dimethoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(2,1,3-benzothiadiazole-4-sulfonamido)-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The sulfonamido group may enhance the compound’s binding affinity to its targets, while the dimethoxybenzoic acid structure can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(2,1,3-Benzothiadiazole-4-sulfonamido)benzoic acid: Similar structure but lacks the dimethoxy groups.

    2-(2,1,3-Benzothiadiazole-4-sulfonamido)-4-(methylsulfanyl)butanoic acid: Contains a methylsulfanyl group instead of dimethoxy groups.

Uniqueness

2-(2,1,3-Benzothiadiazole-4-sulfonamido)-4,5-dimethoxybenzoic acid is unique due to the presence of both the benzothiadiazole and dimethoxybenzoic acid moieties, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C15H13N3O6S2

Molecular Weight

395.4 g/mol

IUPAC Name

2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-4,5-dimethoxybenzoic acid

InChI

InChI=1S/C15H13N3O6S2/c1-23-11-6-8(15(19)20)10(7-12(11)24-2)18-26(21,22)13-5-3-4-9-14(13)17-25-16-9/h3-7,18H,1-2H3,(H,19,20)

InChI Key

QJZSQKBHMOJUDH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC3=NSN=C32)OC

Origin of Product

United States

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